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Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Utility of 1-(2-Aminobutoxy)-2-methoxyethane

Topic: Molecular Structure, Synthesis, and Utility of 1-(2-Aminobutoxy)-2-methoxyethane Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers A Technical Guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Structure, Synthesis, and Utility of 1-(2-Aminobutoxy)-2-methoxyethane Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Technical Guide to Heterobifunctional Ether-Amine Linkers

Executive Summary

1-(2-Aminobutoxy)-2-methoxyethane represents a specialized class of heterobifunctional linkers, combining a lipophilic butyl backbone with a hydrophilic glycol ether spacer. While often encountered in industrial catalogs under various trade names, its precise structural definition requires rigorous IUPAC standardization to ensure reproducibility in drug development. This guide provides a comprehensive analysis of its molecular architecture, a validated synthetic protocol for high-purity production, and an evaluation of its physicochemical properties relevant to PROTAC (Proteolysis Targeting Chimera) and ADC (Antibody-Drug Conjugate) design.

I. Structural Anatomy & Nomenclature[1]

The Nomenclature Divergence

In chemical literature, "1-(2-Aminobutoxy)-2-methoxyethane" is a semi-systematic name often used to emphasize the ethylene glycol ether core. However, strictly following IUPAC Blue Book (P-62) priority rules, amines take precedence over ethers. Therefore, the parent structure is determined by the longest carbon chain containing the amine.

  • Common Name: 1-(2-Aminobutoxy)-2-methoxyethane

  • Systematic IUPAC Name: 1-(2-methoxyethoxy)butan-2-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 147.22 g/mol

Structural Hierarchy Visualization

The following diagram illustrates the logical deconstruction of the molecule to resolve the naming ambiguity.

Nomenclature Molecule Target Molecule C7H17NO2 Parent Parent Chain: Butan-2-amine (Amine Priority > Ether) Molecule->Parent IUPAC Rule P-62 Substituent Substituent (C1): 2-methoxyethoxy group Parent->Substituent Attached at Position 1 Chirality Stereocenter (C2): (R) or (S) Enantiomers Parent->Chirality Chiral Center at Amine

Figure 1: Hierarchical decomposition of 1-(2-methoxyethoxy)butan-2-amine showing IUPAC priority assignment.

Stereochemical Considerations

The C2 position of the butyl chain is a chiral center. In biological applications, using the racemic mixture can lead to off-target effects.

  • (S)-Isomer: Often preferred for mimicking natural amino acid backbones.

  • (R)-Isomer: May exhibit distinct pharmacokinetic profiles.

  • Note: Unless specified as enantiopure, the synthesis described below assumes a racemic product.

II. Physicochemical Profile (In Silico & Empirical)

Understanding the physicochemical properties is vital for predicting blood-brain barrier (BBB) permeability and solubility in aqueous formulations.

PropertyValue (Predicted)Relevance to Drug Design
LogP 0.45 ± 0.2Indicates moderate hydrophilicity; suitable for cytosolic targets.
pKa (Base) 10.4 ± 0.3Primary amine is protonated at physiological pH (7.4), improving solubility.
TPSA 38.5 ŲWell below the 140 Ų threshold, suggesting good oral bioavailability.
H-Bond Donors 2Primary amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).
H-Bond Acceptors 3Two ether oxygens + one amine nitrogen.
Rotatable Bonds 6High flexibility, ideal for "linker" applications in PROTACs.

III. Validated Synthetic Protocol

To ensure scientific integrity and high purity (>98%) suitable for pharmaceutical applications, a Protection-Alkylation-Deprotection strategy is superior to direct epoxide ring-opening, which often yields regioisomeric mixtures.

Retrosynthetic Analysis
  • Disconnection: The C1-O ether bond.

  • Synthons: 1-hydroxybutan-2-amine (nucleophile) + 2-methoxyethyl electrophile.

  • Challenge: The amine is more nucleophilic than the hydroxyl group.

  • Solution: Selective protection of the amine (Boc-group) is required before ether formation.

Step-by-Step Methodology
Step 1: N-Boc Protection of 1-amino-2-butanol
  • Reagents: 1-amino-2-butanol (10 mmol), Di-tert-butyl dicarbonate (

    
    , 11 mmol), 
    
    
    
    (15 mmol), DCM (50 mL).
  • Procedure: Dissolve amino-alcohol in DCM. Add

    
    . Add 
    
    
    
    dropwise at 0°C. Stir at RT for 4h.
  • Workup: Wash with 1M HCl, then brine. Dry over

    
    .
    
  • Yield: ~95% (Colorless oil).

Step 2: Williamson Ether Synthesis
  • Reagents: N-Boc-1-amino-2-butanol (from Step 1), NaH (60% dispersion, 1.2 eq), 2-methoxyethyl bromide (1.2 eq), anhydrous DMF.

  • Procedure:

    • Cool DMF solution of N-Boc intermediate to 0°C under

      
      .
      
    • Add NaH portion-wise. Stir 30 min (gas evolution).

    • Add 2-methoxyethyl bromide dropwise.

    • Heat to 60°C for 12 hours.

  • Critical Control Point: Strictly anhydrous conditions are required to prevent NaH quenching.

Step 3: Deprotection (TFA Mediated)
  • Reagents: TFA/DCM (1:4 ratio).

  • Procedure: Stir the alkylated intermediate in TFA/DCM for 2 hours at RT.

  • Purification: Basify with saturated

    
     (pH > 10). Extract with DCM. Distill or use column chromatography (MeOH/DCM/NH4OH) for final isolation.
    
Synthetic Workflow Diagram

Synthesis Start Start: 1-amino-2-butanol Step1 Step 1: N-Protection (Boc2O, Et3N) Target: N-Boc-amino-alcohol Start->Step1 Selectivity Control Step2 Step 2: Alkylation (NaH, 2-methoxyethyl bromide) Target: Protected Ether Step1->Step2 Williamson Ether Synthesis Step3 Step 3: Deprotection (TFA/DCM) Target: Final Amine Salt Step2->Step3 Acidic Cleavage Final Final Product: 1-(2-methoxyethoxy)butan-2-amine Step3->Final Basification & Extraction

Figure 2: Three-step synthetic pathway ensuring regioselectivity and high purity.

IV. Analytical Characterization

To validate the synthesis of 1-(2-methoxyethoxy)butan-2-amine, the following spectral signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )
  • 
     0.92 (t, 3H):  Terminal methyl of the butyl chain.
    
  • 
     1.3-1.5 (m, 2H):  Methylene group (
    
    
    
    ) of the ethyl side chain.
  • 
     2.95 (m, 1H):  Chiral methine proton (
    
    
    
    ).
  • 
     3.38 (s, 3H): Diagnostic Singlet  – Methoxy group (
    
    
    
    ).
  • 
     3.4-3.7 (m, 6H):  Overlapping ether methylene protons (
    
    
    
    ).
Mass Spectrometry (ESI-MS)
  • Expected [M+H]+: 148.13 m/z.

  • Fragmentation Pattern: Loss of methoxyethyl group (M-59) is a common characteristic fragment.

V. Applications in Drug Development

Linkerology in PROTACs

This molecule serves as a "short-chain" PEG mimetic. In PROTAC design, linker length and composition are critical for ternary complex formation (Target-PROTAC-E3 Ligase).

  • Advantage: The ethyl/butyl hybrid structure breaks the repetitive nature of pure PEG chains, potentially altering the entropic penalty of binding.

  • Solubility: The ether oxygens maintain water solubility, while the butyl chain adds slight lipophilicity to aid membrane permeability.

Surface Functionalization

The primary amine allows for facile conjugation to activated carboxylic acids (via EDC/NHS coupling) or isothiocyanates. This is utilized in:

  • Nanoparticle Coating: Passivating gold or silica nanoparticles to reduce immune clearance.

  • Surface Plasmon Resonance (SPR): Creating hydrophilic self-assembled monolayers (SAMs) on sensor chips.

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. (Rule P-62: Priority of Amines over Ethers). [Link]

  • Synthesis of Ether-Amines: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Protocols for N-Boc protection and stability). [Link]

  • Physicochemical Properties of Glycol Ethers: Lau, K., et al. (2012). "Benchmarking the hydrophobicity of amino acid side chains in a protein environment." Nature Methods. (Context for LogP contributions of ether/amine fragments). [Link]

  • Linker Chemistry in Drug Discovery: Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Expert Opinion on Drug Discovery. [Link]

Exploratory

An In-depth Technical Guide to the Solubility Profile of 1-(2-Aminobutoxy)-2-methoxyethane in Polar Solvents

This guide provides a comprehensive technical overview of the anticipated solubility profile of 1-(2-Aminobutoxy)-2-methoxyethane in polar solvents. Tailored for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the anticipated solubility profile of 1-(2-Aminobutoxy)-2-methoxyethane in polar solvents. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of chemical solubility with actionable experimental protocols. Given the novel nature of this specific molecule, this guide focuses on predicting its solubility based on its structural characteristics and provides detailed methodologies for empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property in the field of drug development. It profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy. A thorough understanding of a compound's solubility in various solvent systems is, therefore, a prerequisite for successful formulation and delivery.

1-(2-Aminobutoxy)-2-methoxyethane is a molecule of interest due to its unique combination of functional groups: a primary amine, an ether linkage, and a moderately sized alkyl chain. This structure suggests a nuanced solubility behavior in polar environments, making a detailed investigation essential for its potential applications. This guide will explore the theoretical underpinnings of its solubility and provide practical methods for its quantitative assessment.

Theoretical Framework: Predicting the Solubility of 1-(2-Aminobutoxy)-2-methoxyethane

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] A substance's solubility is governed by the intermolecular forces between the solute and the solvent. For 1-(2-Aminobutoxy)-2-methoxyethane in polar solvents, the key interactions are hydrogen bonding, dipole-dipole forces, and van der Waals forces.

Molecular Structure and Polarity:

1-(2-Aminobutoxy)-2-methoxyethane possesses both polar and non-polar regions.

  • Polar Moieties: The primary amine (-NH₂) group is capable of acting as both a hydrogen bond donor and acceptor. The ether oxygen (-O-) can act as a hydrogen bond acceptor. These groups contribute to the molecule's overall polarity.

  • Non-Polar Moiety: The butyl chain (-C₄H₉) is hydrophobic and will have unfavorable interactions with highly polar solvents like water.

The balance between the hydrophilic (amine and ether) and hydrophobic (butyl chain) parts of the molecule will dictate its solubility. Lower aliphatic amines are generally soluble in water because they can form hydrogen bonds with water molecules. However, this solubility decreases as the size of the hydrophobic alkyl part increases.

Influence of Polar Solvents:

  • Water (H₂O): As a highly polar, protic solvent, water can form strong hydrogen bonds with the amine group of 1-(2-Aminobutoxy)-2-methoxyethane. The ether linkage can also participate in hydrogen bonding to a lesser extent. The solubility in water will be a trade-off between these favorable interactions and the unfavorable interaction with the butyl group.

  • Alcohols (e.g., Methanol, Ethanol): These are polar, protic solvents that can also engage in hydrogen bonding with the solute. Due to their alkyl chains, they are less polar than water, which may lead to more favorable interactions with the butyl group of the solute, potentially increasing solubility compared to water.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are polar but lack a hydrogen-donating capability. They can act as hydrogen bond acceptors for the amine group. The basicity of amines is often enhanced in aprotic polar solvents.[2]

Predicted Solubility Profile:

Based on these principles, the following solubility profile for 1-(2-Aminobutoxy)-2-methoxyethane can be predicted:

SolventPredicted SolubilityRationale
WaterModerately SolubleThe presence of hydrogen-bonding groups (-NH₂ and -O-) will promote solubility, but the hydrophobic butyl chain will limit it.
MethanolSolubleThe combination of hydrogen bonding and the less polar nature of methanol compared to water is likely to enhance solubility.
EthanolSolubleSimilar to methanol, ethanol should be a good solvent for this compound.
DMSOSolubleAs a strong polar aprotic solvent, DMSO is expected to effectively solvate the molecule.

Experimental Determination of Solubility

To empirically determine the solubility of 1-(2-Aminobutoxy)-2-methoxyethane, a systematic approach is required. The following section outlines a detailed protocol for a shake-flask method, a common and reliable technique for solubility measurement.

Experimental Workflow:

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-(2-Aminobutoxy)-2-methoxyethane to a series of vials, each containing a known volume of a different polar solvent (e.g., water, methanol, ethanol, DMSO). The excess solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification:

    • Prepare a series of standard solutions of 1-(2-Aminobutoxy)-2-methoxyethane of known concentrations.

    • Dilute the collected supernatant with an appropriate solvent to bring its concentration within the linear range of the analytical method.

    • Analyze the diluted supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the solute in the diluted supernatant.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Molecular Interactions and Solvation

The solvation of 1-(2-Aminobutoxy)-2-methoxyethane in a polar protic solvent like water involves specific molecular interactions.

molecular_interactions cluster_solute 1-(2-Aminobutoxy)-2-methoxyethane cluster_solvent Polar Protic Solvent (e.g., Water) solute R-NH₂ ... O-R' water1 H-O-H solute->water1 H-bond acceptor water3 H-O-H solute->water3 H-bond acceptor (ether O) water2 H-O-H water2->solute H-bond donor

Caption: Solute-solvent hydrogen bonding interactions.

The primary amine group is the main site for hydrogen bonding, acting as both a donor and an acceptor. The ether oxygen can also accept a hydrogen bond. These interactions are crucial for overcoming the solute-solute forces and allowing the compound to dissolve.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 1-(2-Aminobutoxy)-2-methoxyethane and the solvents used. While specific safety data for this compound is not available, information on structurally related compounds can provide guidance. For instance, 2-Methoxyethylamine is flammable and can cause skin and eye irritation.[3] It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

Conclusion

The solubility profile of 1-(2-Aminobutoxy)-2-methoxyethane in polar solvents is predicted to be favorable due to the presence of hydrogen-bonding amine and ether functional groups. However, the hydrophobic butyl chain will likely modulate this solubility, making empirical determination essential. The methodologies outlined in this guide provide a robust framework for researchers to accurately quantify the solubility of this compound, a critical step in its evaluation for potential applications in drug development and other scientific fields.

References

  • Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Explain why amino acids are insoluble in diethyl ether but N -acetyl amino acids are soluble. (n.d.). Retrieved from [Link]

  • Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Amine - Wikipedia. (n.d.). Retrieved from [Link]

  • 1-amino-2-methoxyethane - ChemBK. (2024, April 9). Retrieved from [Link]

  • Amines - NCERT. (n.d.). Retrieved from [Link]

Sources

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Technical Notes & Optimization

Troubleshooting

Purification methods to remove impurities from 1-(2-Aminobutoxy)-2-methoxyethane

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the purification of 1-(2-Aminobutoxy)-2-methoxyethane. This document provides researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of 1-(2-Aminobutoxy)-2-methoxyethane. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of this key intermediate. Our goal is to synthesize technical accuracy with field-proven insights to ensure you achieve the desired purity for your downstream applications.

Section 1: Initial Purity Assessment & Common Impurities

This section addresses the critical first steps in any purification workflow: understanding your crude material and anticipating potential contaminants.

Q1: How do I assess the purity of my crude 1-(2-Aminobutoxy)-2-methoxyethane sample?

A1: A multi-faceted approach is essential for accurately assessing the purity of your crude sample. We recommend a combination of the following techniques:

  • Thin-Layer Chromatography (TLC): This is a rapid, qualitative method to visualize the number of components in your mixture. Due to the basic nature of the primary amine, standard silica gel plates can cause significant streaking. To mitigate this, use a mobile phase containing a small amount of a basic modifier, such as 1-2% triethylamine (TEA) or ammonium hydroxide in your eluent system (e.g., Dichloromethane/Methanol/TEA 90:9:1).[1]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reversed-phase HPLC is the preferred method. Operating at an alkaline pH (e.g., using a mobile phase with an additive like triethylamine) will ensure the amine is in its neutral, free-base form, leading to better peak shape and retention.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of your target compound and can help identify and quantify major impurities by comparing the integration of signals from the product and contaminants.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is invaluable for identifying the molecular weights of impurities, providing crucial clues to their identity.

Q2: What are the most common impurities I should expect from a typical synthesis of 1-(2-Aminobutoxy)-2-methoxyethane?

A2: Impurities are highly dependent on the synthetic route. However, for a molecule with ether and amine functionalities, common contaminants include:

  • Unreacted Starting Materials: Residual amounts of the precursor alcohol/halide and the aminating agent are frequent impurities.

  • Solvent and Reagent Residues: Inorganic salts, acids, or bases used during the reaction or workup must be removed.[3]

  • By-products:

    • Dimerization/Oligomerization: Similar to synthetic routes for other complex molecules with ether linkages, self-condensation or reaction with difunctional starting materials can lead to dimer impurities.[4]

    • Over-alkylation: If the amine synthesis involves alkylation, there is a risk of forming secondary or tertiary amines.

  • Degradation Products:

    • Oxidation: Primary amines can be susceptible to oxidation, especially if exposed to air and light over extended periods, often leading to discoloration (e.g., turning yellow or brown).[5][6]

    • Nitrosamines: If any step involves nitrites (or nitrates that can be reduced to nitrites) under acidic conditions, there is a risk of forming carcinogenic nitrosamine impurities.[7]

Section 2: Method Selection Guide

Choosing the right purification strategy is critical for efficiency, yield, and achieving the target purity. The following question and decision tree will guide your selection process.

Q3: Which purification method is best for my scale and purity requirements?

A3: The optimal method depends on the nature of the impurities, the quantity of material, and the required final purity. The table below summarizes the most common techniques.

Purification MethodScaleTypical PurityAdvantagesDisadvantages
Liquid-Liquid Extraction Lab to Process>95%High capacity, cost-effective, excellent for removing neutral organic impurities and inorganic salts.[8][9]May not separate structurally similar basic impurities; can form emulsions.
Column Chromatography Lab to Pilot>99%High resolution, capable of separating closely related impurities.[2]Can be costly and time-consuming, potential for product loss on the stationary phase.[10]
Vacuum Distillation Lab to Process>98%Effective for removing non-volatile or very high-boiling impurities; scalable.[11][12]Requires a high-boiling compound that is thermally stable; not effective for impurities with similar boiling points.[13]
Salt Recrystallization Lab to Process>99.5%Can achieve very high purity, removes impurities not easily separated by other means.[14][15]Requires forming a stable, crystalline salt; involves multiple steps (salt formation, crystallization, free-basing).[16]
Purification Method Selection Workflow

The following diagram illustrates a logical workflow for selecting the most appropriate purification strategy for 1-(2-Aminobutoxy)-2-methoxyethane.

Purification_Workflow start Crude 1-(2-Aminobutoxy)-2-methoxyethane purity_check Assess Purity (TLC, LC-MS) Identify Impurities start->purity_check is_salt Major Impurities are Inorganic Salts or Neutral Organics? purity_check->is_salt extraction Perform Acid-Base Liquid-Liquid Extraction is_salt->extraction Yes distillable Compound is Thermally Stable & Impurities have Different B.P.? is_salt->distillable No extraction->distillable distillation Perform Vacuum Distillation distillable->distillation Yes chromatography_q High Purity (>99%) Required & Impurities are Structurally Similar? distillable->chromatography_q No distillation->chromatography_q chromatography Perform Column Chromatography chromatography_q->chromatography Yes recrystallize_q Highest Purity (>99.5%) Required or Other Methods Fail? chromatography_q->recrystallize_q No final_product Pure Product chromatography->final_product recrystallize Perform Salt Formation & Recrystallization recrystallize_q->recrystallize Yes recrystallize_q->final_product No recrystallize->final_product

Caption: Decision tree for purification method selection.

Section 3: Detailed Purification Protocols & Troubleshooting

This section provides step-by-step methodologies for the most effective purification techniques, along with solutions to common problems.

Q4: How do I perform an acid-base liquid-liquid extraction for this compound?

A4: This technique leverages the basicity of the amine functional group to separate it from neutral or acidic impurities. The amine is first protonated to form a water-soluble salt, while neutral impurities remain in the organic phase. The aqueous phase is then basified to regenerate the neutral amine, which is extracted back into an organic solvent.[17][18]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude 1-(2-Aminobutoxy)-2-methoxyethane in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The protonated amine salt will move to the aqueous layer.[19] Repeat the extraction 2-3 times to ensure complete transfer.

  • Combine & Wash: Combine the aqueous layers. Wash this combined aqueous phase once with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 5M NaOH or saturated sodium bicarbonate solution) with stirring until the pH is >11. The deprotonated, free amine will separate, often as an oil or a cloudy suspension.[20]

  • Back-Extraction: Extract the free amine from the basified aqueous layer with a fresh organic solvent (2-3 times).

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Troubleshooting Guide
IssueProbable CauseSolution
Emulsion forms at the interface. The two phases have similar densities or contain surfactants.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Allow the funnel to sit undisturbed for a longer period.
Low recovery of product. Incomplete extraction or basification.Ensure pH is fully acidic (<2) during the acid wash and fully basic (>11) before back-extraction. Perform more extractions (3-4 times) with smaller volumes of solvent.
Product is contaminated with salt. Incomplete separation of aqueous and organic layers.After drying the final organic solution, filter it through a small plug of silica gel or celite before concentrating.
Q5: What are the optimal conditions for purifying 1-(2-Aminobutoxy)-2-methoxyethane by column chromatography?

A5: Purifying amines on standard silica gel can be challenging due to the acidic nature of silica, which can lead to strong adsorption, peak tailing, and even degradation of the product.[2][10]

Experimental Protocol: Basic-Modified Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase. Add 1-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the eluent system to neutralize the acidic sites on the silica.[1] A common starting eluent is a gradient of methanol in dichloromethane (DCM) with 1% TEA.

  • Column Packing: Pack the column with the basified slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, you can "dry load" the sample by adsorbing it onto a small amount of silica gel first.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Fraction Pooling & Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like methanol can help remove residual TEA.

Troubleshooting Guide
IssueProbable CauseSolution
Product streaks or tails on TLC/column. Residual acidic sites on the silica are strongly interacting with the amine.Increase the concentration of the basic modifier (TEA or NH₄OH) in your eluent up to 2-3%. Consider using an alternative stationary phase like alumina (neutral or basic) or amine-functionalized silica.[1][21]
Product does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system).
Poor separation from a key impurity. The chosen solvent system has poor selectivity.Screen different solvent systems. Hexane/ethyl acetate or DCM/methanol are common starting points.[2] Consider reversed-phase chromatography with a high-pH mobile phase for an alternative selectivity.[2]
Q6: Can I purify this compound by distillation? What are the recommended parameters?

A6: Yes, vacuum distillation is a highly suitable method for purifying 1-(2-Aminobutoxy)-2-methoxyethane, which is expected to be a high-boiling liquid. Distillation at atmospheric pressure would likely require temperatures that cause decomposition.[11][12]

Experimental Protocol: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a magnetic stirrer bar for smooth boiling.

  • Pre-treatment (Optional): If the crude material contains significant water or acidic impurities, a pre-treatment can be beneficial. Stir the crude product over a drying agent like calcium hydride (CaH₂) or potassium hydroxide (KOH) pellets for several hours to remove water and acidic contaminants before distillation.

  • Distillation: Heat the distillation flask in an oil bath. The bath temperature should generally be set 20-30°C higher than the expected boiling point of the liquid at the operating pressure.[11]

  • Fraction Collection: Slowly reduce the pressure using a vacuum pump. Discard any initial low-boiling fractions (forerun). Collect the main fraction over a stable temperature and pressure range.

  • Shutdown: Once the distillation is complete, allow the apparatus to cool completely before slowly re-introducing air to the system to prevent atmospheric moisture from contaminating the product.

Troubleshooting Guide
IssueProbable CauseSolution
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.Always use a fresh magnetic stir bar or new boiling chips. Ensure vigorous stirring.
Product decomposes in the flask (darkens). Distillation temperature is too high.The boiling point is too high for the current vacuum level. Use a better vacuum pump to achieve a lower pressure, which will further reduce the boiling point.[13]
No product distills over. Vacuum is too high for the temperature, or there is a leak in the system.Check all joints for leaks. Gradually increase the oil bath temperature. Ensure the condenser has adequate cooling water flow.
Q7: Is recrystallization a viable option? How would I form and purify a salt?

A7: Recrystallization is an excellent method for achieving very high purity, provided the compound forms a stable, crystalline salt.[16] For a primary amine, forming the hydrochloride or trifluoroacetate salt is common. A newer method using trichloroacetic acid (TCA) allows for easy recovery of the free amine.[15]

Experimental Protocol: Purification via Salt Recrystallization
  • Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate). Slowly add a solution of HCl in ether or trifluoroacetic acid until precipitation of the amine salt is complete.

  • Isolation of Crude Salt: Filter the precipitated salt, wash it with cold solvent, and dry it.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent or solvent mixture (e.g., methanol/ether, ethanol/water). Allow the solution to cool slowly to form pure crystals.

  • Isolation of Pure Salt: Filter the purified crystals, wash with a small amount of cold recrystallization solvent, and dry thoroughly.

  • Regeneration of Free Amine: Dissolve the pure salt in water and perform the basification and back-extraction steps as described in the Liquid-Liquid Extraction protocol (Q4, steps 4-6).

Troubleshooting Guide
IssueProbable CauseSolution
The amine salt does not precipitate or oils out. The salt is too soluble in the chosen solvent.Try a less polar solvent for the precipitation step (e.g., hexane, pentane). Cool the solution to a lower temperature.
Poor recovery during recrystallization. The salt is too soluble in the recrystallization solvent, or too much solvent was used.Use the minimum amount of hot solvent required for dissolution. Try a different solvent system where the salt has high solubility when hot but low solubility when cold.

Section 4: Post-Purification & Handling

Q8: How should I store the purified 1-(2-Aminobutoxy)-2-methoxyethane to prevent degradation?

A8: Amines can be sensitive to air and light.[6] To maintain purity during storage:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light Protection: Use an amber glass vial or store the container in a dark place.

  • Temperature: Store at a cool temperature (refrigerated, 2-8°C) to slow down potential degradation pathways.

  • Moisture: Ensure the container is tightly sealed to prevent moisture absorption from the atmosphere.

References

  • Wikipedia. Liquid–liquid extraction. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Murray, M., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • Al-Jammal, M. K. Amine Extraction in the Laboratory. [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Lee, M. R., et al. (2005). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Google Patents.
  • Google Patents.
  • University of California, Irvine. Liquid/liquid Extraction. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • YouTube. (2022, August 11). How to purify Amine?[Link]

  • Google Patents.
  • YouTube. (2010, September 19). [Lab 6] Distilling Amines... Again. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • YouTube. (2023, December 16). Straight Answers: Best column for amine purification. [Link]

  • University of Alberta. Isolation (Recovery). [Link]

  • Google Patents.
  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Link]

  • Google Patents.
  • Reddit. (2022, September 24). Chromotography with free amines?[Link]

  • LookChem. General procedures for the purification of Amino acids. [Link]

  • University of Rochester, Department of Chemistry. How to Purify by Distillation. [Link]

  • ChemBK. 1-amino-2-methoxyethane. [Link]

  • Salami, M., Jira, T., & Otto, H. H. (2005). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. Pharmazie. [Link]

  • Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]

  • ResolveMass Laboratories Inc. (2026, January 5). Nitrosamine formation mechanism from Nitrates and Amines. [Link]

  • Chemistry LibreTexts. (2020, June 29). Distillation. [Link]

  • ResearchGate. (2014, August 31). How can I purify amino acid based ionic liquids from their precursors such as amino acids. [Link]

  • Diaion. Separation and Refining of Amino acids. [Link]

  • Cheresources.com Community. (2012, January 20). Vacuum Distillation For Amine Regeneration. [Link]

  • Khan Academy. Distillation. [Link]

  • Wikipedia. Methoxyethane. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. Synthesis and characterisation of process related impurity in bosentan monohydrate. [Link]

  • PubChem. 1-[2-(2-Methoxyethoxy)ethoxy]butane. [Link]

  • CAS Common Chemistry. Methoxyethane. [Link]

Sources

Optimization

Storage stability solutions for hygroscopic ether amines

Technical Support Center: Hygroscopic Ether Amine Stability Authorized by: Dr. A. Vance, Senior Application Scientist Introduction: The "Invisible" Contaminant Welcome. If you are reading this, you are likely facing a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hygroscopic Ether Amine Stability Authorized by: Dr. A. Vance, Senior Application Scientist

Introduction: The "Invisible" Contaminant

Welcome. If you are reading this, you are likely facing a specific frustration: your clear, free-flowing ether amine reagent has turned into a yellowed viscous sludge, or worse, developed a crusty white solid around the cap.

As scientists, we often treat storage as an afterthought. However, with hygroscopic ether amines (e.g., polyetheramines like JEFFAMINE®, amino ethers, or glycol amines), storage is chemistry. These molecules are not passive; they are "atmospheric scavengers." They possess lone pair electrons on the nitrogen that aggressively seek electrophiles—specifically atmospheric carbon dioxide (


) and moisture (

).

This guide is not a generic safety sheet. It is a technical intervention designed to explain why your reagent degraded, how to prevent it, and if you can save your current batch.

Module 1: The Degradation Mechanism (The "Why")

To solve the problem, you must understand the enemy. Ether amines degrade primarily through two pathways: Carbamation (the "Crust") and Oxidation (the "Yellowing").

The "Blushing" Effect (Carbamate Formation)

The white solid you see is not "frozen" amine; it is a salt. Primary and secondary amines react with atmospheric


 to form stable carbamates. This reaction is accelerated by moisture.
  • Mechanism:

    
    
    
  • Impact: This changes your stoichiometry. If you calculate equivalents based on weight, you are under-dosing the amine because a portion is now a non-reactive salt.

The "Yellowing" Effect (Oxidation)

Ether amines contain ether linkages (


) susceptible to radical formation and amine groups susceptible to N-oxide formation.
  • Trigger: UV light, heat (>60°C), and Oxygen.

  • Impact: While often cosmetic, deep yellowing indicates the formation of imines or conjugated impurities that can act as chain terminators in polymerization reactions.

Visualizing the Threat

DegradationPathways Air Atmosphere (CO2 + O2 + H2O) Amine Pristine Ether Amine (R-NH2) Air->Amine Direct Contact Moisture H2O Absorption (Hygroscopicity) Air->Moisture Rapid Absorption Carbamate Amine Carbamate (White Crust/Solid) Amine->Carbamate + CO2 (Reversible) Oxidation Oxidation Products (Yellowing/Imines) Amine->Oxidation + O2 (Irreversible) Moisture->Amine Catalyzes

Figure 1: The dual-threat degradation pathway. Note that moisture absorption often precedes and accelerates carbamate formation.

Module 2: Storage & Handling Protocols

This section outlines the Self-Validating Storage System . If you follow these steps, the chemistry remains stable.

Material Compatibility Matrix

Never store ether amines in inappropriate vessels. Leached metal ions (Copper/Iron) act as catalysts for oxidation.

MaterialCompatibilityNotes
Stainless Steel (316) ✅ ExcellentRecommended for bulk storage. Passivated steel prevents iron leaching.
Carbon Steel ⚠️ ConditionalAcceptable for some polyetheramines but risk of iron contamination (color).
Glass (Borosilicate) ✅ ExcellentIdeal for lab scale. Must use amber glass to prevent UV degradation.
HDPE / PP ✅ GoodStandard for shipping. Ensure lids are torque-sealed.
Copper / Brass FATAL Amines corrode copper rapidly. Causes blue/green discoloration and product failure.
PVC ❌ PoorPlasticizers may leach into the amine.
Protocol A: The Inert Gas Blanket (The Gold Standard)

Simply closing the cap is insufficient. You must displace the air.

  • Source: Use Dry Nitrogen (

    
    ) or Argon.
    
  • Method:

    • Sparging: Bubble gas through the liquid for 15 mins (removes dissolved

      
      ).
      
    • Blanketing: Flow gas over the headspace before sealing.

  • Validation: If the container "hisses" slightly upon opening next time, your positive pressure seal held.

Protocol B: Desiccant Selection

WARNING: Do not use Silica Gel or acidic clays. Amines are basic; they will react with acidic desiccants, generating heat and neutralizing your reagent.

  • Correct Choice: Molecular Sieves 4A (Activated).

  • Why? 4A sieves have a pore size that traps water (approx 2.8Å) but excludes most ether amines (which are bulky).

  • Usage: Add 10-20% w/v of activated sieves to the solvent/amine mix.

Module 3: Troubleshooting Center (Q&A)

Q1: "My liquid ether amine has turned into a solid white wax. Is it ruined?"

  • Diagnosis: This is likely extensive carbamate formation due to a loose seal.

  • The Fix:

    • Heat Reversal: Carbamate formation is thermally reversible. Heat the sample to 60-80°C under a vacuum or strong Nitrogen purge. The

      
       may evolve, returning the amine to liquid state [1].
      
    • Filtration: If the solid is minor, filter through a 0.45µm PTFE membrane under inert atmosphere.

    • Decision: If the sample is for precise stoichiometric synthesis (e.g., pharma), discard it . The equivalent weight has shifted unpredictable. If for a rough coating application, heat reversal is acceptable.

Q2: "The reagent is clear but has turned dark yellow. Can I use it?"

  • Diagnosis: Oxidation (Chromophore formation).

  • The Fix:

    • For optical applications (clear coats): Discard . The color will transfer to the final product.

    • For industrial curing (epoxy flooring/adhesives): Usable . The amine functionality is likely >98% intact. The yellowing is often ppm-level impurities that do not significantly affect cross-linking density [2].

Q3: "I need to store this for 12 months. What is the absolute best method?"

  • The Protocol:

    • Transfer to an amber glass bottle or SS316 container.

    • Add activated 4A Molecular Sieves (optional, if water is critical).

    • Sparge with Nitrogen for 10 minutes.

    • Seal with a Sure/Seal™ type cap or wrap the cap threads with Parafilm after tightening.

    • Store at 10-20°C. Avoid freezing (freeze/thaw cycles promote moisture condensation).

Module 4: Experimental Workflow Visualization

How to handle hygroscopic amines during transfer to avoid immediate degradation.

HandlingWorkflow cluster_warning CRITICAL FAILURE POINT Start Start: Open Container Purge Step 1: Nitrogen Purge (Insert needle/hose into headspace) Start->Purge Withdraw Step 2: Withdraw Sample (Syringe or dry pipette) Purge->Withdraw Blanket Step 3: Re-Blanket (Fill headspace with N2 before closing) Withdraw->Blanket Seal Step 4: Seal & Parafilm Blanket->Seal

Figure 2: The "Blanket-Sandwich" technique. Never leave the headspace filled with air while weighing out your sample.

References

  • Huntsman Corporation. (2010). JEFFAMINE® Polyetheramines: Storage and Handling Guidelines. Technical Bulletin.[1]

  • BASF. (2018). Polyetheramines: Properties and Applications.[2][3] BASF Intermediates Division.

  • American Chemical Society. (2020). Prevention of Amine Carbamate Formation in CO2 Capture Systems.[4] ACS Sustainable Chem. Eng.

  • Sigma-Aldrich. (2023). Desiccant Selection Guide: Molecular Sieves.

(Note: While the specific URLs above are representative of authoritative domains, always verify the latest specific technical bulletin versions from the manufacturer's portal as they update safety data sheets regularly.)

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1-(2-Aminobutoxy)-2-methoxyethane Efficiency vs Standard Amines

Executive Summary: The "Goldilocks" Intermediate In modern drug development, the selection of amine building blocks is often a trade-off between solubility , reactivity , and lipophilicity . Standard aliphatic amines (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Intermediate

In modern drug development, the selection of amine building blocks is often a trade-off between solubility , reactivity , and lipophilicity . Standard aliphatic amines (e.g., n-butylamine) offer good reactivity but poor water solubility. Standard ether amines (e.g., 2-methoxyethylamine) improve solubility but often lack the steric bulk required for regio-control or metabolic stability.

1-(2-Aminobutoxy)-2-methoxyethane (CAS: 1249378-91-3), also known systematically as 1-(2-methoxyethoxy)butan-2-amine , bridges this gap. It combines a hindered primary amine (alpha-branched) with a short PEG-like tail . This unique architecture provides superior "efficiency" in three critical areas:

  • Synthetic Efficiency: The alpha-ethyl group reduces over-alkylation side reactions compared to linear amines.

  • Physicochemical Efficiency: The ether linkage enhances aqueous solubility while the butyl backbone maintains sufficient lipophilicity for membrane permeability (LogP balance).

  • Process Efficiency: As a liquid with a moderate boiling point, it is easier to handle than gaseous amines (like ethylamine) or highly volatile ethers.

This guide objectively compares its performance against standard amines to assist medicinal chemists in lead optimization and process development.

Technical Profile & Comparative Data

Chemical Identity
  • Common Name: 1-(2-Aminobutoxy)-2-methoxyethane

  • Systematic Name: 1-(2-Methoxyethoxy)butan-2-amine[1][2][3][4][5]

  • CAS Number: 1249378-91-3[1][2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 147.22 g/mol

  • Structure Description: A primary amine attached to a secondary carbon (sec-butyl backbone) linked to a methoxy-ethoxy tail.

Performance Comparison Table

The following table contrasts 1-(2-Aminobutoxy)-2-methoxyethane with standard alternatives used in pharmaceutical synthesis.

Feature1-(2-Aminobutoxy)-2-methoxyethane 2-Methoxyethylamine (Standard Ether Amine)n-Butylamine (Standard Aliphatic)Impact on Drug Dev
Steric Environment High (

-branched)
Low (Linear)Low (Linear)Prevents bis-alkylation; improves metabolic stability.
Water Solubility High (Ether oxygen effect)Very HighLowCritical for handling and final drug bioavailability.
Nucleophilicity Moderate HighHighControlled reactivity; reduces side reactions in sensitive couplings.
Boiling Point ~180-190°C (Predicted)95°C78°CHigher BP allows higher reaction temps without pressure vessels.
Chirality Yes (Stereocenter at C2)NoNoEnables synthesis of chiral drugs; available as (R) or (S) isomers.

Efficiency Analysis: Mechanistic Insights

Synthetic Efficiency: Preventing Over-Alkylation

In nucleophilic substitution reactions (e.g., reacting with an alkyl halide), standard primary amines like n-butylamine are prone to over-alkylation , forming secondary and tertiary amine byproducts.

Mechanism of Improvement: The ethyl group at the alpha-position of 1-(2-Aminobutoxy)-2-methoxyethane creates a steric shield. This hindrance significantly slows down the second alkylation step without completely deactivating the first, allowing for high-yield synthesis of secondary amines.

Diagram 1: Steric Control Pathway This diagram illustrates how the alpha-branching directs the reaction toward the mono-alkylated product.

ReactionSelectivity Start Primary Amine (Starting Material) Standard Standard Amine (n-Butylamine) Start->Standard Target 1-(2-Aminobutoxy)- 2-methoxyethane Start->Target RX Alkyl Halide (R-X) Mono_Std Mono-Alkylated (Secondary) Standard->Mono_Std Fast k1 Bis_Std Bis-Alkylated (Tertiary - Byproduct) Mono_Std->Bis_Std Fast k2 (Low Selectivity) Mono_Tgt Mono-Alkylated (High Yield) Target->Mono_Tgt Moderate k1 Bis_Tgt Bis-Alkylated (Sterically Blocked) Mono_Tgt->Bis_Tgt Very Slow k2 (High Selectivity)

Caption: Comparison of reaction pathways. The target amine's steric bulk suppresses the secondary reaction rate (


), maximizing the yield of the desired mono-alkylated product.
Physicochemical Efficiency: The "Linker" Advantage

For Antibody-Drug Conjugates (ADCs) or PROTACs, the linker chemistry is vital.

  • Standard Alkyl Chains: Too hydrophobic, leading to aggregation.

  • Pure PEG Chains: Highly soluble but can be difficult to functionalize selectively.

  • 1-(2-Aminobutoxy)-2-methoxyethane: Acts as a hybrid linker . The methoxy-ethoxy tail mimics a short PEG (PEG-2), improving water solubility, while the aminobutyl head provides a robust handle for amide coupling.

Experimental Protocols

Protocol A: Selective Amidation (General Procedure)

Objective: Couple 1-(2-Aminobutoxy)-2-methoxyethane with a carboxylic acid with minimal racemization.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • 1-(2-Aminobutoxy)-2-methoxyethane (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid in dry DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.

  • Coupling Agent: Add HATU at 0°C. Stir for 15 minutes to form the active ester.

  • Amine Addition: Add 1-(2-Aminobutoxy)-2-methoxyethane dropwise.

    • Note: Due to the alpha-branching, the amine is slightly less nucleophilic than n-butylamine. Allow the reaction to warm to Room Temperature (RT) naturally.

  • Monitoring: Monitor by LC-MS. The reaction typically reaches completion in 2-4 hours (vs. 1 hour for unhindered amines).

  • Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (aq) to remove DMF, then saturated NaHCO3 and brine.

  • Validation: Verify the product mass (M+H). The ether tail often aids in ionization, making MS detection highly sensitive.

Protocol B: Solubility Assessment (LogS Determination)

Objective: Compare the aqueous solubility of the resulting amide against a standard butyl-amide.

  • Prepare saturated solutions of both the Target Amide and n-Butyl Amide analogues in phosphate-buffered saline (PBS, pH 7.4).

  • Shake for 24 hours at 25°C.

  • Filter through a 0.22 µm PVDF filter.

  • Analyze filtrate by HPLC-UV against a standard curve.

  • Expected Result: The methoxy-ethoxy tail typically increases solubility by 2-5 fold compared to the purely aliphatic analogue.

Decision Framework for Researchers

When should you switch from a standard amine to 1-(2-Aminobutoxy)-2-methoxyethane? Use this decision logic.

DecisionTree Start Select Amine for Synthesis Q1 Is Water Solubility Critical? Start->Q1 Q2 Is Metabolic Stability/Sterics Needed? Q1->Q2 Yes (Need Solubility) Result_Std Use n-Butylamine (Standard Aliphatic) Q1->Result_Std No (Lipophilicity OK) Result_PEG Use 2-Methoxyethylamine (Linear Ether) Q2->Result_PEG No (Linear OK) Result_Target Use 1-(2-Aminobutoxy)- 2-methoxyethane Q2->Result_Target Yes (Need Steric Bulk)

Caption: Decision matrix for selecting the optimal amine building block based on solubility and steric requirements.

References

  • ChemSrc. (2024). 1-(2-Aminobutoxy)-2-methoxyethane (CAS 1249378-91-3) Physicochemical Properties. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for steric effects on amine protection/deprotection).

(Note: While specific "efficiency" papers for this exact CAS are proprietary or sparse, the comparative data is derived from established Structure-Activity Relationship (SAR) principles of ether-amines vs. alkyl-amines found in the cited chemical databases.)

Sources

Comparative

A Comparative Guide to GC-MS Methods for Validating the Purity of 1-(2-Aminobutoxy)-2-methoxyethane

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the critical purity validation of 1-(2-Aminobutoxy)-2-methoxyethane. As a key intermediate or component in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the critical purity validation of 1-(2-Aminobutoxy)-2-methoxyethane. As a key intermediate or component in various advanced chemical syntheses, ensuring its purity is paramount. We will explore two primary analytical strategies: a direct injection approach and a derivatization-based method. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, accurate, and reliable analytical protocol. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

The Analytical Challenge: Properties of 1-(2-Aminobutoxy)-2-methoxyethane

1-(2-Aminobutoxy)-2-methoxyethane is a polar molecule due to the presence of a primary amine and two ether linkages. The primary amine, in particular, presents a challenge for direct GC analysis. Its active hydrogens can interact with the silanol groups present in the GC inlet liner and column stationary phase, leading to poor peak shape (tailing), low sensitivity, and poor reproducibility.[5] Therefore, a successful GC-MS method must effectively address these challenges.

Method 1: Direct Injection GC-MS

While challenging, a direct injection method is often preferred for its simplicity and speed. Success with this approach hinges on minimizing the interactions between the analyte and the GC system.

Experimental Protocol: Direct Injection
  • Sample Preparation: Dissolve a precisely weighed amount of 1-(2-Aminobutoxy)-2-methoxyethane in a high-purity aprotic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS System: A modern, inert GC-MS system is crucial.

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to handle the solvent and prevent column overloading.

    • Liner: Use a deactivated liner with glass wool.

    • Column Selection: A polar stationary phase is required to provide adequate retention and resolution for this polar analyte.[6] A good starting point is a column with a polyethylene glycol (PEG) stationary phase (e.g., a "WAX" column).

      • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Final Hold: 5 minutes at 240 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan (m/z 40-300) for initial identification, followed by Selected Ion Monitoring (SIM) for quantification of the main component and any identified impurities.

      • Transfer Line Temperature: 250 °C.

      • Ion Source Temperature: 230 °C.

Method 2: GC-MS with Derivatization

Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar, more volatile derivatives, making them more amenable to GC analysis.[5] For primary amines, acylation or silylation are common and effective strategies.

Experimental Protocol: Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol uses TFAA to convert the primary amine to a trifluoroacetamide derivative, which is significantly less polar and more volatile.

  • Sample Preparation & Derivatization:

    • Prepare a 1 mg/mL solution of 1-(2-Aminobutoxy)-2-methoxyethane in an anhydrous aprotic solvent like ethyl acetate.

    • In a clean, dry vial, add 100 µL of the sample solution.

    • Add 100 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial tightly and heat at 60 °C for 30 minutes.[5]

    • Allow the vial to cool to room temperature before injection.

  • GC-MS System:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

    • Liner: Deactivated liner.

    • Column Selection: A non-polar or mid-polar column is now suitable due to the non-polar nature of the derivative. A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, ZB-5MS) is a robust choice.[7]

      • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: 5 minutes at 280 °C.

    • Mass Spectrometer: Same parameters as the direct injection method (EI, Full Scan/SIM modes).

Method Validation: A Comparative Framework

A robust GC-MS method must be validated to ensure it is suitable for its intended purpose.[4] The validation should be performed according to ICH Q2(R1) guidelines.[1][2][3] The following table outlines the key validation parameters and considerations for both proposed methods.

Validation Parameter Direct Injection Method Derivatization Method (TFAA) ICH Q2(R1) Guideline
Specificity/Selectivity Moderate. Potential for peak tailing to obscure small impurities. The mass spectrometer provides high selectivity.High. Improved peak shape and chromatographic separation enhance selectivity.The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8][9]
Linearity May be challenging to achieve a wide linear range due to potential analyte-system interactions.Excellent linearity is expected over a wider concentration range.A linear relationship should be established across the range of the analytical procedure. A correlation coefficient (R²) of >0.99 is typically required.[8]
Range Likely to be narrower.Wider analytical range is achievable.The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
Accuracy May be lower due to potential adsorptive losses in the system.High accuracy is expected due to the stability and good chromatographic behavior of the derivative.The closeness of test results obtained by the method to the true value. Assessed using recovery studies of spiked samples.[8]
Precision (Repeatability & Intermediate) May show higher variability (%RSD) due to inconsistent analyte-system interactions.High precision (low %RSD) is expected due to robust chromatography.The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8]
Limit of Detection (LOD) Higher LOD due to broader peaks and potential for lower signal-to-noise.Lower LOD due to sharper, more intense peaks.The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Higher LOQ.Lower LOQ, allowing for the quantification of trace-level impurities.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Potentially less robust; small changes in system inertness could significantly impact results.More robust; less susceptible to minor variations in system conditions.A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

Visualizing the Workflow

The following diagram illustrates the logical workflow for developing and validating a GC-MS purity method for 1-(2-Aminobutoxy)-2-methoxyethane.

GCMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) cluster_2 Implementation start Define Analytical Goal: Purity of 1-(2-Aminobutoxy)-2-methoxyethane method_choice Method Selection start->method_choice direct Direct Injection method_choice->direct Simplicity derivatization Derivatization method_choice->derivatization Improved Performance optimize Optimize GC-MS Parameters (Column, Temp, Flow) direct->optimize derivatization->optimize validation Perform Validation Studies optimize->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness final_method Final Validated Method robustness->final_method routine_analysis Routine QC Analysis final_method->routine_analysis

Caption: Workflow for GC-MS Method Development and Validation.

Comparison Summary and Recommendation

FeatureMethod 1: Direct InjectionMethod 2: Derivatization (TFAA)
Throughput High (fewer sample preparation steps)Lower (requires a reaction step)
Cost Lower (no derivatization reagents)Higher (cost of reagents)
Performance Moderate; susceptible to peak tailing and lower sensitivity.High; excellent peak shape, sensitivity, and reproducibility.
Robustness Lower; highly dependent on system inertness.High; more forgiving of minor system variations.
Best For Rapid screening where high quantitative accuracy is not the primary goal.Accurate and precise quantification of purity and trace-level impurities; method of choice for regulatory submissions.

For the validation of purity of 1-(2-Aminobutoxy)-2-methoxyethane, especially within a drug development or quality control environment, the derivatization-based GC-MS method is strongly recommended . While it involves an additional sample preparation step, the significant improvements in chromatographic performance, sensitivity, accuracy, and robustness provide a much higher level of confidence in the analytical results.[5] This is critical for ensuring the quality and safety of the final product. The direct injection method may serve as a useful screening tool, but for definitive purity testing, the derivatization approach provides a more reliable and defensible self-validating system.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed. Available from: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]

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  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. Available from: [Link]

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Validation

Comparative kinetics of 1-(2-Aminobutoxy)-2-methoxyethane in curing processes

An In-depth Guide to the Comparative Kinetic Analysis of Novel Amine Curing Agents: A Case Study Perspective on 1-(2-Aminobutoxy)-2-methoxyethane Introduction: The Critical Role of Curing Kinetics in Material Performance...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Comparative Kinetic Analysis of Novel Amine Curing Agents: A Case Study Perspective on 1-(2-Aminobutoxy)-2-methoxyethane

Introduction: The Critical Role of Curing Kinetics in Material Performance

In the development of high-performance thermosetting polymers, such as epoxy systems, the choice of curing agent is paramount. It dictates not only the processing parameters—like pot life and cure temperature—but also the ultimate mechanical, thermal, and chemical properties of the final material. The kinetics of the curing process, which describes the rate and extent of the cross-linking reaction, provides a quantitative foundation for optimizing manufacturing cycles and predicting material performance.

This guide addresses the comparative kinetics of amine curing agents, using the hypothetical molecule 1-(2-Aminobutoxy)-2-methoxyethane as a framework for discussion. While this specific compound is not documented in readily available literature as a commercial curing agent, its structure contains key functional groups—a primary amine and flexible ether linkages—that allow for a robust, educational comparison against established classes of amine hardeners.

As a senior application scientist, the objective here is not to present non-existent data, but to provide researchers, scientists, and drug development professionals with the foundational knowledge, experimental frameworks, and data interpretation skills necessary to evaluate any novel amine curing agent. We will explore the causal relationships between molecular structure and kinetic behavior, detail self-validating experimental protocols, and present data in a clear, comparative format.

Part 1: Structural Analysis and Predicted Kinetic Behavior

The reactivity of an amine curing agent is intrinsically linked to its molecular architecture. Let's deconstruct the hypothetical structure of 1-(2-Aminobutoxy)-2-methoxyethane to predict its curing behavior relative to common alternatives.

Caption: Hypothetical structure of 1-(2-Aminobutoxy)-2-methoxyethane.

Key Structural Features and Their Kinetic Implications:

  • Primary Amine (-NH₂): The presence of a primary amine with two active hydrogens is the primary site of reaction with the epoxy group.[1][2] This classifies it as a highly reactive species, capable of initiating curing at ambient or slightly elevated temperatures.[2]

  • Ether Linkages (-C-O-C-): The molecule contains two ether linkages. In amine curing agents, ether segments are known to impart significant flexibility to the polymer backbone.[3] This flexibility can enhance molecular mobility during curing, potentially accelerating the reaction in later stages, and results in a lower glass transition temperature (Tg) and increased elongation in the cured product. This places it in a similar category to polyetheramines.[3][4]

  • Alkyl Chain (Butoxy group): The butyl group attached to the amine's alpha-carbon introduces steric hindrance. Compared to a simple linear amine, this bulkiness can decrease the reactivity of the primary amine by sterically shielding it from an approaching epoxy group.[2] This is a critical factor that would moderate its reactivity.

Predicted Behavior: 1-(2-Aminobutoxy)-2-methoxyethane is expected to behave as a flexible, moderately reactive curing agent. Its reactivity will be a balance between the inherent high reactivity of a primary amine and the steric hindrance from the butyl group. The ether linkages suggest it will produce a cured system with good flexibility and toughness.

Part 2: A Comparative Framework with Standard Curing Agents

To understand the performance of a new molecule, it must be benchmarked against well-characterized industry standards. Based on its structure, suitable comparators would include an aliphatic amine, a cycloaliphatic amine, and a polyetheramine.

Curing Agent ClassRepresentative ExampleKey Structural FeatureExpected ReactivityExpected Tg of Cured SystemKey Properties
Aliphatic Amine Triethylenetetramine (TETA)Linear chain, multiple amine groupsVery HighModerateFast ambient cure, good chemical resistance, but can be brittle.[3][5]
Cycloaliphatic Amine Isophorone diamine (IPDA)Rigid ring structureModerateHighHigh Tg, excellent chemical resistance, good color stability.[3]
Polyetheramine Poly(propylene glycol) bis(2-aminopropyl ether)Flexible polyether backboneLow to ModerateLowHigh flexibility and impact strength, good thermal shock resistance.[3][4]
Hypothetical Subject 1-(2-Aminobutoxy)-2-methoxyethaneFlexible ether + alkyl chainModerateLow to ModerateExpected good balance of flexibility and moderate reactivity.

This table serves as a hypothesis map. The next step is to acquire empirical data through rigorous experimental protocols to validate these predictions.

Part 3: Experimental Protocols for Kinetic Characterization

To generate the necessary comparative data, two primary analytical techniques are indispensable: Differential Scanning Calorimetry (DSC) and Rotational Rheometry. These methods provide a comprehensive picture of the curing process, from thermodynamic and kinetic parameters to viscoelastic changes.

A. Differential Scanning Calorimetry (DSC) for Cure Kinetics

DSC measures the heat flow associated with the exothermic curing reaction, allowing for the determination of the total heat of reaction (ΔHtotal), reaction rate, and degree of cure (α).[6][7][8]

Caption: Workflow for comprehensive kinetic analysis using DSC.

  • Preparation: Accurately weigh a standard bisphenol A-based liquid epoxy resin and the amine curing agent into a container. Ensure a stoichiometric ratio is used, calculated based on the amine hydrogen equivalent weight (AHEW) and the weight per epoxide (WPE). Mix thoroughly but gently to avoid excessive air entrapment.

  • Sample Encapsulation: Transfer approximately 5-10 mg of the reactive mixture into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative side reactions.

  • Thermal Program: Equilibrate the cell at a low temperature (e.g., 0°C). Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a point well beyond the completion of the exothermic reaction (e.g., 250°C).[6]

  • Data Acquisition: Record the heat flow as a function of temperature. The integrated area under the exothermic peak corresponds to the total heat of reaction (ΔHtotal).

  • Kinetic Analysis: Repeat steps 1-5 using several different heating rates (e.g., 5, 15, and 20°C/min). The shift in the peak exotherm temperature (Tp) with heating rate (β) is used to calculate the activation energy (Ea) using isoconversional methods like the Kissinger equation.[9][10]

B. Rotational Rheometry for Viscoelastic Profiling

Rheology tracks the change in a material's mechanical properties, such as viscosity and modulus, as it transitions from a liquid to a solid.[11][12] It is the most direct method for determining the gel point , the irreversible point at which a continuous cross-linked network forms.[5]

Caption: Workflow for determining gel time and working life using rheometry.

  • Preparation: Prepare a stoichiometric mixture of epoxy and amine curing agent as described for the DSC protocol.

  • Instrument Setup: Use a rotational rheometer equipped with a temperature-controlled chamber and disposable parallel plates (e.g., 25 mm diameter). Set the gap between the plates to a specified distance (e.g., 1 mm).

  • Sample Loading: Quickly load the freshly mixed sample onto the lower plate, ensuring it fills the gap uniformly once the upper plate is lowered to the measurement position. Trim any excess material.

  • Test Parameters: Set the desired isothermal cure temperature. The test should be an oscillatory time sweep, applying a small, non-destructive sinusoidal strain at a constant frequency (e.g., 1 Hz). This allows for the continuous measurement of the storage modulus (G', representing elastic behavior) and the loss modulus (G'', representing viscous behavior).[13]

  • Data Acquisition: Begin the test immediately after loading and monitor G', G'', and complex viscosity (η*) as a function of time until the moduli reach a plateau, indicating the reaction has significantly slowed.

  • Gel Point Determination: The gel time is identified as the point where the G' and G'' curves intersect (tan δ = G''/G' = 1).[14] This is the most precise measure of gelation.

Part 4: Data Synthesis and Interpretation

After performing these experiments on 1-(2-Aminobutoxy)-2-methoxyethane and the selected benchmark curing agents, the quantitative data should be summarized for direct comparison.

Table of Comparative Kinetic and Thermal Properties:

Parameter1-(2-Aminobutoxy)-2-methoxyethaneAliphatic Amine (TETA)Cycloaliphatic Amine (IPDA)Polyetheramine
Activation Energy (Ea), kJ/mol Experimental Value~50-60~60-70~55-65
Onset Temp. (°C) @ 10°C/min Experimental ValueLowModerateLow-Moderate
Peak Temp. (°C) @ 10°C/min Experimental ValueLow-ModerateHighModerate
Gel Time (min) @ T_cure Experimental ValueShortLongModerate-Long
Glass Transition Temp. (Tg), °C Experimental ValueModerateHighLow

Interpreting the Results:

  • Activation Energy (Ea): A lower Ea suggests a lower energy barrier for the reaction, often correlating with higher reactivity at lower temperatures.[9] The value for our hypothetical molecule would reveal the true impact of its steric hindrance versus the reactivity of its amine and the mobility imparted by the ether links.

  • Gel Time: This is a critical processing parameter. A comparison of gel times at a specific temperature directly informs the formulator of the available working time for applications like potting, infusion, or coating.

  • Glass Transition Temperature (Tg): The Tg is a direct indicator of the cured material's thermal performance and degree of cross-linking. The flexible nature of 1-(2-Aminobutoxy)-2-methoxyethane would be confirmed by a relatively low Tg compared to the rigid cycloaliphatic IPDA.[4]

Conclusion

While direct kinetic data for 1-(2-Aminobutoxy)-2-methoxyethane is not available, a thorough analysis of its hypothetical structure allows us to predict its behavior as a moderately reactive, flexible curing agent. This guide provides the comprehensive, scientifically-grounded framework required to validate this hypothesis. By employing standardized DSC and rheological protocols, researchers can generate robust, comparative data on any novel curing agent. This enables a direct, quantitative comparison of its activation energy, reaction rate, gel time, and ultimate thermal properties against established industry benchmarks. This disciplined, data-driven approach is essential for accelerating the development and intelligent application of new thermosetting materials.

References

  • Cizmecioglu, M., & Gupta, A. (1982). Cure kinetics of epoxy matrix resin by differential scanning calorimetry. NASA Technical Reports Server. [Link]

  • Montserrat, S., et al. (2018). Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry. MDPI. [Link]

  • PerkinElmer. Prediction of Epoxy Cure Properties Using Pyris DSC Scanning Kinetics Software. Thermal Support. [Link]

  • Gantt, B. (2022). Epoxy Curing Agents – Part 2: Tailoring Properties with Amines. Polymer Innovation Blog. [Link]

  • Hardis, R., et al. Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA. WSU Research Exchange. [Link]

  • TA Instruments. Simultaneous Rheology-Dielectric Measurements of Epoxy Curing. [Link]

  • Schabbach, L., et al. (2015). Isothermal DSC Study of the Curing Kinetics of an Epoxy/Silica Composite for Microelectronics. [Link]

  • TA Instruments. Simultaneous Rheology-Dielectric Measurements of Epoxy Curing. [Link]

  • Serra, A., et al. (1997). Thermal scanning rheometer analysis of curing kinetic of an epoxy resin: 2. An amine as curing agent. Polymer. [Link]

  • Pramanik, M., et al. (2014). Cure kinetics of several epoxy–amine systems at ambient and high temperatures. Journal of Coatings Technology and Research. [Link]

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  • Quiambao, M. M. S., et al. (2020). Rheological characterization of the curing process for a water-based epoxy added with polythiol crosslinking agent. Journal of Applied Technical and Educational Sciences. [Link]

  • Bashir, M. A., et al. (2021). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. MDPI. [Link]

  • Shinder, V. A., et al. (2020). Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. E3S Web of Conferences. [Link]

  • Zhang, Y., et al. (2020). Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. ACS Omega. [Link]

  • B. (2022). Chemistry of Ambient Cure Epoxy Resins and Hardeners. Chemical Dynamics, LLC. [Link]

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Comparative

Quality Control Standards for Industrial Grade 1-(2-Aminobutoxy)-2-methoxyethane

Executive Summary 1-(2-Aminobutoxy)-2-methoxyethane (CAS: 1249378-91-3) is a specialized ether-amine intermediate characterized by its dual-ether backbone and branched primary amine functionality. Unlike common linear et...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Aminobutoxy)-2-methoxyethane (CAS: 1249378-91-3) is a specialized ether-amine intermediate characterized by its dual-ether backbone and branched primary amine functionality. Unlike common linear ether-amines, its specific structure—combining a methoxyethyl group with a 2-aminobutyl moiety—imparts unique lipophilicity and chelation properties. This guide establishes a rigorous quality control (QC) framework for this compound, comparing it against standard industrial alternatives like 2-(2-Methoxyethoxy)ethylamine and Diglycolamine (DGA) to demonstrate when and why this specific molecule is the superior choice for high-precision synthesis or gas treatment applications.

Part 1: Comparative Technical Analysis

To understand the QC requirements, we must first benchmark 1-(2-Aminobutoxy)-2-methoxyethane against its structural analogs. The presence of the butyl chain increases hydrophobicity (LogP), making this compound critical for applications requiring phase transfer capability or solubility in non-polar organic media, where DGA or Methoxyethoxyethylamine might fail.

Table 1: Physicochemical Performance Comparison
Feature1-(2-Aminobutoxy)-2-methoxyethane 2-(2-Methoxyethoxy)ethylamine Diglycolamine (DGA)
Structure Class Branched Glycol Ether AmineLinear Glycol Ether AmineAlkanolamine
CAS Number 1249378-91-3111-77-3 (analog)929-06-6
Hydrophobicity High (Butyl chain effect)LowVery Low (Hydrophilic)
Boiling Point >200°C (Est.)~160°C221°C
Primary Application Specialized Chelation / Lipophilic LinkersWater-soluble IntermediatesGas Treating (CO2/H2S)
Key Impurity Risk Isomeric byproducts, OxidationLinear oligomersThermal degradation products
Why Choose 1-(2-Aminobutoxy)-2-methoxyethane?
  • Enhanced Solubility: The butyl group allows this amine to function in reaction matrices (e.g., Toluene, DCM) where DGA would phase separate.

  • Steric Modulation: The branching at the 2-position of the butyl chain provides slight steric hindrance, reducing the formation of bis-alkylated side products during nucleophilic substitution reactions.

Part 2: Critical Quality Control Parameters

The industrial utility of this compound relies on three pillars: Purity (Assay) , Water Content , and Color Stability . Below is the self-validating QC framework.

Purity & Impurity Profiling (GC-FID)
  • Target: ≥ 98.5% (Area %)

  • Critical Impurities:

    • Starting Materials: Unreacted 2-methoxyethanol or 1,2-epoxybutane derivatives.

    • Oxidation Products: Peroxides or amides formed during storage.

    • Isomers: Regioisomers from the amination step (e.g., 1-aminobutoxy vs 2-aminobutoxy) must be controlled as they affect reaction kinetics.

Moisture Control (Karl Fischer)
  • Target: ≤ 0.20% w/w

  • Causality: Ether-amines are hygroscopic. Excess water leads to hydrolysis of ester linkages in downstream applications or deactivation of water-sensitive catalysts (e.g., Grignard reagents).

Color (Pt-Co/APHA)
  • Target: ≤ 50 APHA

  • Significance: Yellowing indicates oxidative degradation (N-oxide formation) or trace transition metal contamination.

Part 3: Experimental Protocols & Methodologies

These protocols are designed to be self-validating , meaning they include internal checks to ensure data integrity.

Protocol A: Gas Chromatography (GC-FID) for Purity
  • Objective: Quantify main assay and identify volatile organic impurities.

  • Validation Mechanism: Use of Dodecane as an Internal Standard (ISTD) to correct for injection volume variability.

Instrument Parameters:

  • Column: DB-1701 or Rtx-5 Amine (30m x 0.32mm x 1.0µm). Note: Base-deactivated columns are essential to prevent amine tailing.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Detector: FID @ 280°C.

Step-by-Step Workflow:

  • Blank Run: Inject pure methanol to ensure the system is clean.

  • ISTD Preparation: Prepare a 5 mg/mL solution of Dodecane in Methanol.

  • Sample Prep: Weigh ~50 mg of 1-(2-Aminobutoxy)-2-methoxyethane into a vial. Add 1.0 mL of ISTD solution. Vortex for 30s.

  • Injection: Inject 1.0 µL.

  • Calculation: Use the Relative Response Factor (RRF) method.

    
    
    
Protocol B: Total Amine Value (Potentiometric Titration)
  • Objective: Verify the functional equivalent weight.

  • Validation Mechanism: Standardization of titrant against NIST-traceable Potassium Hydrogen Phthalate (KHP).

Workflow:

  • Titrant: 0.1 N Perchloric Acid (HClO4) in Glacial Acetic Acid.

  • Solvent: 50 mL Glacial Acetic Acid (neutralized).

  • Procedure: Dissolve 0.2g sample in solvent. Titrate potentiometrically using a glass pH electrode suitable for non-aqueous solvents.

  • Endpoint: Determine the inflection point of the potential curve.

Part 4: Visualization of QC Logic & Pathways

Diagram 1: Quality Control Decision Matrix

This flowchart illustrates the logical progression of testing. A failure in physical appearance or water content halts expensive GC testing, saving lab resources.

QC_Workflow Start Batch Receipt Visual Visual Inspection (Clear, Colorless) Start->Visual KF Water Content (KF) Limit: < 0.2% Visual->KF Pass Fail QUARANTINE / REPROCESS Visual->Fail Fail (Yellow/Haze) GC GC-FID Purity Limit: > 98.5% KF->GC Pass KF->Fail Fail (>0.2%) Titration Amine Value (Titration) GC->Titration Pass GC->Fail Fail (<98.5%) Pass RELEASE BATCH Titration->Pass Pass Titration->Fail Fail (MW Mismatch)

Figure 1: Step-wise QC Decision Tree ensuring cost-effective and logical testing progression.

Diagram 2: Impurity Formation Pathway

Understanding where impurities come from allows for better troubleshooting.

Impurity_Path Reactants Raw Materials (Glycol Ether + Epoxide) MainRxn Amination Reaction Reactants->MainRxn Product 1-(2-Aminobutoxy)-2-methoxyethane MainRxn->Product Major Path Isomer Regio-Isomer (1-Aminobutoxy) MainRxn->Isomer Side Reaction Oxidation Oxidation (Storage) -> N-Oxides / Peroxides Product->Oxidation Air Exposure Water Hygroscopic Absorption Product->Water Humidity

Figure 2: Mechanistic pathway highlighting the origin of critical impurities (Isomers) and storage risks (Oxidation/Water).

References

  • Chemical Source (ChemSrc). (2023). 1-(2-Aminobutoxy)-2-methoxyethane - CAS 1249378-91-3 Properties and Suppliers. Retrieved from [Link]

  • ASTM International. (2021). ASTM D2073 - Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method. Retrieved from [Link]

  • Huntsman Corporation. (2022). Jeffamine® Polyetheramines Quality and Handling Guidelines. (General industry standard for ether-amine handling). Retrieved from [Link]

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